molecular formula C14H12BrFN2O3S B2600957 Ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 330677-65-1

Ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2600957
CAS RN: 330677-65-1
M. Wt: 387.22
InChI Key: WJSGABZANNRWFX-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a derivative of the thiazole group, known for its significant role in various chemical syntheses. Research has shown that derivatives of thiazole can be synthesized using readily available materials and confirmed through spectral techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These compounds have been evaluated for their antimicrobial activities against various strains of bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Antimicrobial Activities

The thiazole derivatives have exhibited promising antimicrobial properties. Synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to a range of compounds tested against bacteria and fungi. The studies reveal the potential of these derivatives in treating microbial infections, with structure-activity relationships aiding in the understanding of their efficacy (Desai, Bhatt, & Joshi, 2019).

Structural and Computational Analysis

The detailed structural and computational analysis of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives has been performed using spectroscopic methods and DFT studies. These analyses provide insights into the compound's geometry, optical properties, and molecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science and pharmaceutical development (Haroon et al., 2019).

Biological Activities

Research into thiazole derivatives extends into their biological activities, including studies on their potential as GyrB inhibitors against Mycobacterium tuberculosis. Such studies underscore the importance of these compounds in developing new therapeutic agents for treating tuberculosis, showcasing the versatility of thiazole derivatives in medicinal chemistry (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)9-5-4-8(15)6-10(9)16/h4-6H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSGABZANNRWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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